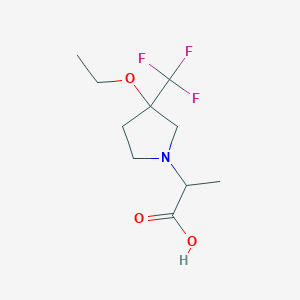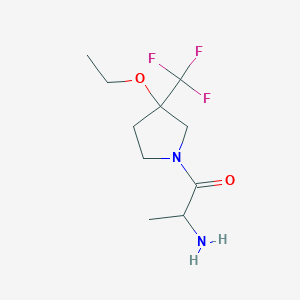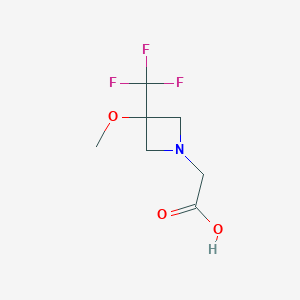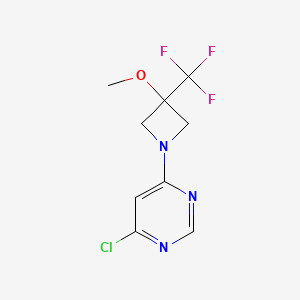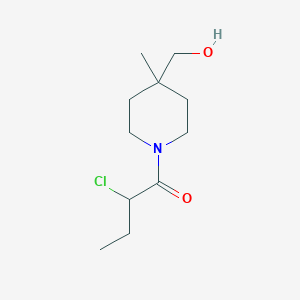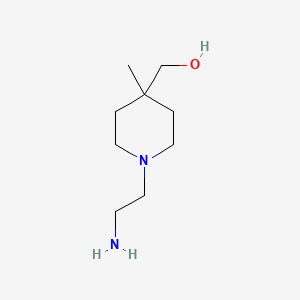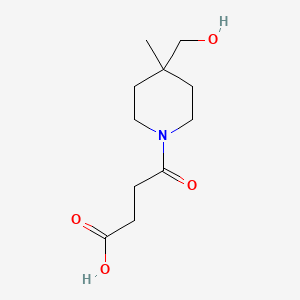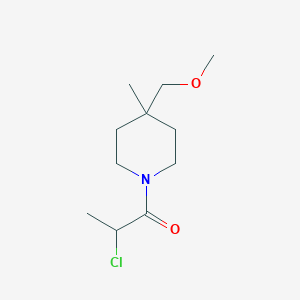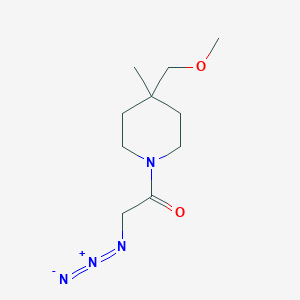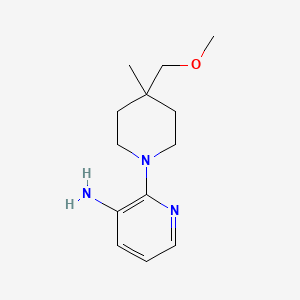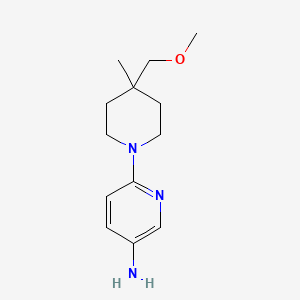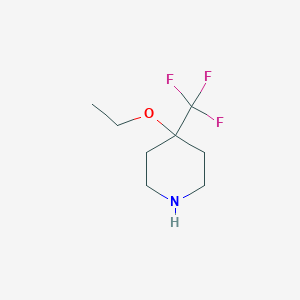
4-エトキシ-4-(トリフルオロメチル)ピペリジン
概要
説明
“4-Ethoxy-4-(trifluoromethyl)piperidine” is a chemical compound . It is used in the preparation of retinoid-related orphan receptor inhibitors . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of “4-Ethoxy-4-(trifluoromethyl)piperidine” and its derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Ethoxy-4-(trifluoromethyl)piperidine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions of “4-Ethoxy-4-(trifluoromethyl)piperidine” involve C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in “4-Ethoxy-4-(trifluoromethyl)piperidine” are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
農薬工業
4-エトキシ-4-(トリフルオロメチル)ピペリジン: 誘導体は、主に作物の保護のための農薬工業で使用されています。 トリフルオロメチル基は、殺虫剤の生物活性を高め、害虫に対する効果を高めると知られています . 例えば、フルアジフォップ-ブチルなどの誘導体は、この化合物を重要な構造モチーフとして使用して、作物をさまざまな害虫から保護しています .
医薬品開発
製薬分野では、化合物の誘導体は、フッ素原子によって付与される独自の物理化学的特性のために利用されています。これらの特性により、効力と安定性が向上した新規医薬品の開発につながる可能性があります。 現在、トリフルオロメチル基を含むいくつかの医薬品が市場に出回っており、さらに多くの医薬品が臨床試験中です .
獣医学
ヒト医療における応用と同様に、4-エトキシ-4-(トリフルオロメチル)ピペリジンは、獣医用製品にも使用されています。 その誘導体は、獣医学で使用するために承認されており、トリフルオロメチル基のユニークな特性から恩恵を受ける動物に対する治療を提供しています .
材料科学
化合物の誘導体は、材料科学における潜在的な用途について研究されています。 トリフルオロメチル基の存在は、材料に、分解に対する耐性の向上や、さまざまな用途における性能の向上などのユニークな特性を付与することができます .
環境科学
環境科学では、4-エトキシ-4-(トリフルオロメチル)ピペリジン誘導体の環境における影響と分解に重点が置かれています。 これらの化合物が生態系とどのように相互作用するか、そしてそれらの使用が長期的な環境被害につながらないようにするために、研究が行われています .
分析化学
4-エトキシ-4-(トリフルオロメチル)ピペリジン: は、分析化学で参照化合物またはより複雑な分子の合成における中間体として使用されます。 その誘導体は、NMR、HPLC、LC-MS、UPLCなどのさまざまな分析技術で使用して、新しい化合物の特性と挙動を研究することができます .
作用機序
Target of Action
The primary target of 4-Ethoxy-4-(trifluoromethyl)piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound also seems to be used in the synthesis of dopamine D3 receptor antagonists .
Mode of Action
The mode of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves its interaction with its targets, leading to changes in the biochemical pathways. In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Ethoxy-4-(trifluoromethyl)piperidine. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s unique properties make it a valuable tool for studies in various fields.
Result of Action
The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds .
Action Environment
The action of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Ethoxy-4-(trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been utilized in the synthesis of dopamine D3 receptor antagonists, indicating its potential role in modulating neurotransmitter pathways . The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and biomolecules are primarily mediated through its trifluoromethyl group, which can form strong hydrogen bonds and hydrophobic interactions, thereby affecting the binding affinity and specificity of the compound.
Cellular Effects
The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group in 4-Ethoxy-4-(trifluoromethyl)piperidine can interfere with the biochemistry of respiration, potentially affecting cellular energy production . Additionally, its interaction with specific receptors and enzymes can lead to alterations in gene expression, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules. For instance, 4-Ethoxy-4-(trifluoromethyl)piperidine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-4-(trifluoromethyl)piperidine can change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects. Long-term studies have shown that 4-Ethoxy-4-(trifluoromethyl)piperidine can have lasting impacts on cellular function, particularly in in vitro and in vivo models . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 4-Ethoxy-4-(trifluoromethyl)piperidine can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced and potentially harmful.
Metabolic Pathways
4-Ethoxy-4-(trifluoromethyl)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key enzymes involved in its metabolism is cytochrome P450, which mediates the ring contraction of piperidine drugs . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . The distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by its physicochemical properties, including its hydrophobicity and ability to form hydrogen bonds. These properties also affect its localization and accumulation within cells, impacting its overall biochemical activity.
Subcellular Localization
The subcellular localization of 4-Ethoxy-4-(trifluoromethyl)piperidine is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a crucial role in directing 4-Ethoxy-4-(trifluoromethyl)piperidine to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-ethoxy-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVBFKNAXVFALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCNCC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


